molecular formula C17H18Cl2N2O3S2 B5227865 N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide

N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide

Cat. No.: B5227865
M. Wt: 433.4 g/mol
InChI Key: LNQGHVOOQPWFLH-UHFFFAOYSA-N
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Description

N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide is a complex organic compound characterized by the presence of dichlorophenyl, methylsulfanyl, ethylsulfamoyl, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at specific positions.

    Introduction of the methylsulfanyl group: This is achieved through a nucleophilic substitution reaction where a methylsulfanyl group is attached to the dichlorophenyl intermediate.

    Formation of the ethylsulfamoyl group: This step involves the reaction of the intermediate with ethylsulfamoyl chloride under basic conditions.

    Coupling with phenylacetamide: The final step involves coupling the intermediate with phenylacetamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S2/c1-12(22)21-14-3-5-15(6-4-14)26(23,24)20-8-9-25-11-13-2-7-16(18)17(19)10-13/h2-7,10,20H,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQGHVOOQPWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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